Cas no 445469-11-4 (Rac-(1r,2s,3r,4s)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid)

Rac-(1r,2s,3r,4s)-4-アミノ-2,3-ジヒドロキシシクロペンタン-1-カルボン酸は、シクロペンタン骨格にアミノ基と二つのヒドロキシル基、カルボキシル基を有する光学活性化合物です。この化合物の立体配置(1r,2s,3r,4s)は、生化学的な研究において重要な役割を果たし、特に酵素阻害剤や医薬品中間体としての応用が期待されます。分子内に複数の官能基を有するため、高い反応性と選択性を示し、有機合成化学や創薬研究において有用なビルディングブロックとなります。また、その立体特異性により、生体分子との相互作用を精密に制御できる点が特徴です。

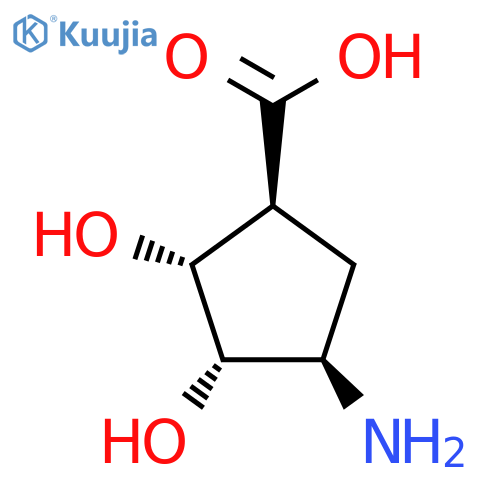

445469-11-4 structure

商品名:Rac-(1r,2s,3r,4s)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid

Rac-(1r,2s,3r,4s)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- SCHEMBL8609410

- EN300-6516418

- rac-(1r,2s,3r,4s)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid

- 445469-11-4

- Rac-(1r,2s,3r,4s)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid

-

- インチ: 1S/C6H11NO4/c7-3-1-2(6(10)11)4(8)5(3)9/h2-5,8-9H,1,7H2,(H,10,11)/t2-,3+,4+,5-/m0/s1

- InChIKey: BUQUXNWCTSBBOC-RSJOWCBRSA-N

- ほほえんだ: O[C@H]1[C@H]([C@@H](C[C@@H]1C(=O)O)N)O

計算された属性

- せいみつぶんしりょう: 161.06880783g/mol

- どういたいしつりょう: 161.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.9

- トポロジー分子極性表面積: 104Ų

Rac-(1r,2s,3r,4s)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6516418-0.25g |

rac-(1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid |

445469-11-4 | 0.25g |

$1420.0 | 2023-05-29 | ||

| Enamine | EN300-6516418-5.0g |

rac-(1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid |

445469-11-4 | 5g |

$4475.0 | 2023-05-29 | ||

| Enamine | EN300-6516418-10.0g |

rac-(1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid |

445469-11-4 | 10g |

$6635.0 | 2023-05-29 | ||

| Enamine | EN300-6516418-0.1g |

rac-(1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid |

445469-11-4 | 0.1g |

$1357.0 | 2023-05-29 | ||

| Enamine | EN300-6516418-0.5g |

rac-(1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid |

445469-11-4 | 0.5g |

$1482.0 | 2023-05-29 | ||

| Enamine | EN300-6516418-2.5g |

rac-(1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid |

445469-11-4 | 2.5g |

$3025.0 | 2023-05-29 | ||

| Enamine | EN300-6516418-0.05g |

rac-(1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid |

445469-11-4 | 0.05g |

$1296.0 | 2023-05-29 | ||

| Enamine | EN300-6516418-1.0g |

rac-(1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid |

445469-11-4 | 1g |

$1543.0 | 2023-05-29 |

Rac-(1r,2s,3r,4s)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

445469-11-4 (Rac-(1r,2s,3r,4s)-4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量